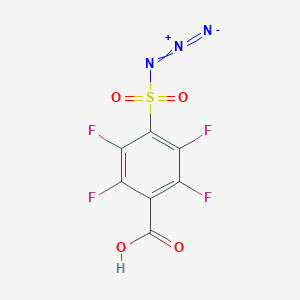

4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid

Descripción general

Descripción

4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid is an organic compound characterized by the presence of an azidosulfonyl group and four fluorine atoms attached to a benzoic acid core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid typically involves the introduction of the azidosulfonyl group onto a tetrafluorobenzoic acid precursor. One common method includes the reaction of 4-(Chlorosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid with sodium azide (NaN₃) in an appropriate solvent such as acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired azide compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Análisis De Reacciones Químicas

Types of Reactions

4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace other functional groups.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Click Chemistry: The azide group is highly reactive in click chemistry, particularly in the Huisgen cycloaddition reaction with alkynes to form triazoles.

Common Reagents and Conditions

Sodium Azide (NaN₃):

Lithium Aluminum Hydride (LiAlH₄): Used for the reduction of the azide group to an amine.

Copper Catalysts: Employed in click chemistry reactions to facilitate the formation of triazoles.

Major Products Formed

Amines: Formed through the reduction of the azide group.

Triazoles: Formed through click chemistry reactions with alkynes.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₇H₄F₄N₃O₄S

- Molecular Weight : Approximately 332.167 g/mol

- Functional Groups : Contains an azidosulfonyl group and multiple fluorine substituents.

The compound's structure enhances its reactivity while minimizing potential photodamage during experiments, making it particularly valuable in the study of biomolecular interactions.

Photoaffinity Labeling

4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic acid is extensively used in photoaffinity labeling , a technique that allows researchers to study interactions between biomolecules. Upon exposure to ultraviolet light (around 300 nm), the azide group undergoes homolytic cleavage to form reactive nitrene intermediates. These intermediates can covalently bond with nearby nucleophiles, such as amino acids in proteins or nucleic acids, facilitating the investigation of complex biomolecular interactions .

Protein-Protein and Protein-Nucleic Acid Interactions

The compound is particularly effective in studying protein-protein and protein-nucleic acid interactions . Its ability to form covalent bonds upon photoactivation enables researchers to elucidate mechanisms of action for various biomolecules. This specificity allows for precise mapping of interactions at the molecular level, providing insights into disease mechanisms and drug efficacy .

Mechanistic Studies in Biochemistry

Research utilizing this compound has contributed to understanding various biochemical pathways. By covalently tagging specific proteins or nucleic acids, scientists can track their behavior in cellular contexts, aiding in the identification of critical biological processes and potential therapeutic targets .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Investigation of Protein Interactions : A study utilized this compound to identify binding partners of a specific enzyme involved in metabolic pathways. The results demonstrated that the compound effectively labeled target proteins without significant background noise from non-specific interactions .

- Drug Development : In drug discovery research, this compound has been employed to map out target proteins for novel therapeutics. By covalently tagging these targets during compound screening processes, researchers can better understand drug efficacy and mechanism of action .

- Biochemical Assays : The compound has been integrated into various biochemical assays to study enzyme kinetics and protein folding dynamics. Its ability to form stable covalent bonds facilitates the tracking of conformational changes in biomolecules under different conditions .

Mecanismo De Acción

The mechanism of action of 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid primarily involves its reactivity as an azide compound. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and bioorthogonal. This reactivity is harnessed in various applications, including bioconjugation and material science. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized or modified.

Comparación Con Compuestos Similares

Similar Compounds

4-(Chlorosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid: A precursor used in the synthesis of 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid.

4-(Fluorosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid: Another sulfonyl derivative with similar reactivity.

4-Sulfamoylbenzoic Acid: A related compound with a sulfonamide group instead of an azide.

Uniqueness

This compound is unique due to the presence of both the azidosulfonyl group and the tetrafluorobenzoic acid core. This combination imparts distinct reactivity, particularly in click chemistry and bioconjugation applications, making it a valuable compound in various fields of research.

Actividad Biológica

4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic acid is a specialized compound notable for its unique biological activities and applications in various fields such as organic synthesis, pharmaceutical development, and material science. This article explores its biological activity, mechanisms of action, and potential applications supported by diverse research findings.

- Molecular Formula : C₇H₄F₄N₄O₂S

- Molecular Weight : 284.19 g/mol

- CAS Number : 2271046-99-0

Physical Properties

| Property | Value |

|---|---|

| Appearance | White to yellow solid |

| Purity | >98% (HPLC) |

| Storage Conditions | Store under inert gas, light-sensitive |

This compound exhibits biological activity primarily through its azide functional group, which allows it to participate in click chemistry reactions. This property enables the formation of covalent bonds with biomolecules, making it a valuable tool in bioconjugation and drug delivery systems .

- Reactivity : The azide group can undergo Staudinger reactions and 1,3-dipolar cycloaddition reactions with various substrates, facilitating the attachment of biomolecules to surfaces or other molecules .

- Bioconjugation : It is used for attaching proteins or peptides to surfaces in drug delivery systems due to its ability to form stable conjugates .

Case Studies and Applications

- Pharmaceutical Development

- Material Science

- Analytical Chemistry

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other azide-containing compounds:

| Compound | Key Features | Applications |

|---|---|---|

| 4-Azido-2,3,5,6-tetrafluorobenzoic acid | High reactivity due to azide group | Bioconjugation |

| 4-Azido-3-chloro-2,5-difluorobenzoic acid | Similar reactivity but different electronic properties | Organic synthesis |

Research Findings

Recent studies have highlighted the versatility of this compound in various applications:

- Bioconjugation Techniques : A study demonstrated its effectiveness in attaching biomolecules for targeted drug delivery systems using photoaffinity labeling techniques .

- Synthesis of Fluorinated Compounds : Research has shown that this compound can serve as a key intermediate in synthesizing other fluorinated organic compounds with enhanced biological activities .

Propiedades

IUPAC Name |

4-azidosulfonyl-2,3,5,6-tetrafluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF4N3O4S/c8-2-1(7(15)16)3(9)5(11)6(4(2)10)19(17,18)14-13-12/h(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNZIFZDTAEUDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)S(=O)(=O)N=[N+]=[N-])F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF4N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2271046-99-0 | |

| Record name | 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.